N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9675194
InChI: InChI=1S/C17H20N4O/c1-20-17(21-6-2-3-7-21)15(11-19-20)16(22)18-10-14-9-12-4-5-13(14)8-12/h2-7,11-14H,8-10H2,1H3,(H,18,22)
SMILES: CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC9675194

Molecular Formula: C17H20N4O

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C17H20N4O/c1-20-17(21-6-2-3-7-21)15(11-19-20)16(22)18-10-14-9-12-4-5-13(14)8-12/h2-7,11-14H,8-10H2,1H3,(H,18,22)
Standard InChI Key LVJSHOQINFJKPL-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4
Canonical SMILES CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4

Introduction

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound with potential applications in medicinal chemistry, particularly as a candidate for drug development due to its unique structural features. This article provides an in-depth exploration of the compound, including its structure, properties, synthesis, and potential applications.

Structural Characteristics

Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol

The compound features:

  • A bicyclo[2.2.1]heptene group, which provides rigidity and hydrophobicity.

  • A pyrazole ring functionalized with a pyrrole substituent at the 5-position.

  • A carboxamide group that enhances hydrogen bonding potential.

Key Functional Groups:

  • Pyrazole: Known for its bioactivity in pharmaceutical compounds.

  • Pyrrole: Contributes to electronic properties and reactivity.

  • Bicycloheptene: Adds steric bulk and influences molecular conformation.

Synthesis Pathway

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multi-step organic reactions:

  • Preparation of the Pyrazole Core:

    • Methylhydrazine reacts with β-diketones to form a pyrazole ring through cyclization.

  • Functionalization at the 5-position:

    • The introduction of a pyrrole group is achieved via electrophilic substitution or cross-coupling reactions.

  • Attachment of the Bicycloheptene Moiety:

    • The bicyclo[2.2.1]heptene group is incorporated through alkylation using a suitable halide derivative.

  • Formation of the Carboxamide Group:

    • The final step involves amidation using carboxylic acid derivatives or acyl chlorides.

This sequence ensures regioselectivity and high yield for the target compound.

Potential Applications

5.1 Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities:

  • Anti-inflammatory Agents: Pyrazole derivatives often inhibit cyclooxygenase enzymes.

  • Anticancer Agents: The bicyclic framework may enhance cell permeability and target binding.

5.2 Molecular Probes
Due to its heterocyclic core, the compound could serve as a probe in biochemical assays targeting enzymes or receptors.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for proton environments in pyrazole, pyrrole, and bicycloheptene moieties.

    • 13C^{13}C NMR for carbon skeleton elucidation.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 257 confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=O\text{C=O}), pyrazole (C=N\text{C=N}), and pyrrole (C-H\text{C-H}) groups.

  • X-Ray Crystallography:

    • For detailed three-dimensional structural analysis.

Research Findings

Recent studies on structurally similar compounds highlight:

  • Enhanced metabolic stability due to rigid bicyclic frameworks.

  • Favorable pharmacokinetics when tested in preclinical models.

Further research is required to evaluate this compound's specific activity against biological targets.

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